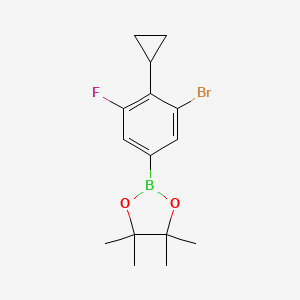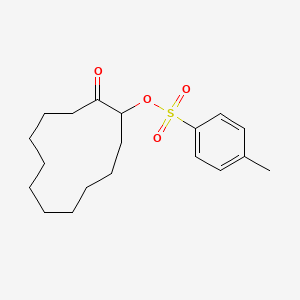![molecular formula C16H13F3N2O B14018940 1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol CAS No. 7051-27-6](/img/structure/B14018940.png)
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol is an organic compound that features a benzimidazole ring substituted with a trifluoromethyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol typically involves the reaction of 6-(trifluoromethyl)-1H-benzimidazole with phenylacetaldehyde under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also help identify the most efficient catalysts and reaction conditions for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The benzimidazole ring can be reduced to a dihydrobenzimidazole using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanone.
Reduction: Formation of 1-phenyl-1-[6-(trifluoromethyl)-1,2-dihydro-1H-benzimidazol-2-yl]ethanol.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study the interactions of benzimidazole derivatives with biological macromolecules.
Mécanisme D'action
The mechanism of action of 1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to its target with high affinity. This binding can inhibit the activity of enzymes involved in critical cellular processes, leading to the desired therapeutic effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-phenyl-1-[6-(methyl)-1H-benzimidazol-2-yl]ethanol
- 1-phenyl-1-[6-(chloro)-1H-benzimidazol-2-yl]ethanol
- 1-phenyl-1-[6-(fluoro)-1H-benzimidazol-2-yl]ethanol
Uniqueness
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets .
Propriétés
Numéro CAS |
7051-27-6 |
|---|---|
Formule moléculaire |
C16H13F3N2O |
Poids moléculaire |
306.28 g/mol |
Nom IUPAC |
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol |
InChI |
InChI=1S/C16H13F3N2O/c1-15(22,10-5-3-2-4-6-10)14-20-12-8-7-11(16(17,18)19)9-13(12)21-14/h2-9,22H,1H3,(H,20,21) |
Clé InChI |
WWBOBMICGSBNFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(C2=NC3=C(N2)C=C(C=C3)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate](/img/structure/B14018862.png)
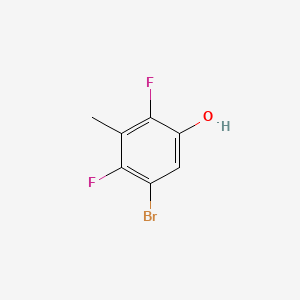
![4-[4-(Methylthio)phenoxy]benzenamine](/img/structure/B14018879.png)
![4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14018882.png)
![5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B14018886.png)
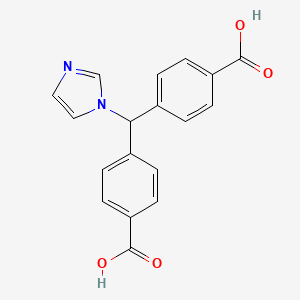
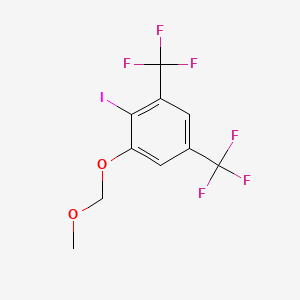
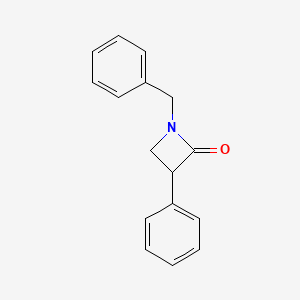
![4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine](/img/structure/B14018914.png)
![7-Methyl-7-azabicyclo[3.2.1]octane](/img/structure/B14018921.png)
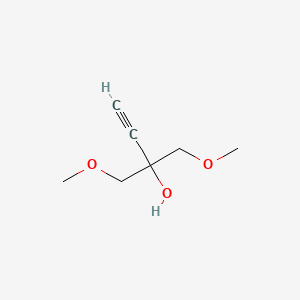
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
